molecular formula C20H18N2OS B2756011 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide CAS No. 317853-93-3

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide

Cat. No.: B2756011
CAS No.: 317853-93-3
M. Wt: 334.44
InChI Key: FIDKWGOHQNAQIZ-PKNBQFBNSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-10-17(12-15(14)2)18-13-24-20(21-18)22-19(23)11-9-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKWGOHQNAQIZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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